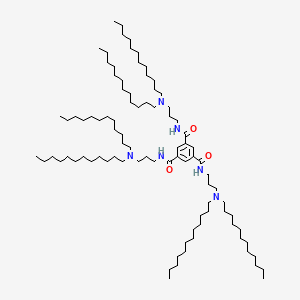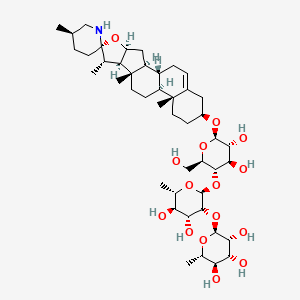
Solamargin;-Solanigrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solamargine is a cytotoxic chemical compound that occurs naturally in plants of the Solanaceae family, such as potatoes, tomatoes, and eggplants . It is a glycoalkaloid derived from the steroidal alkaloid solasodine . Solamargine has been studied for its potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Solamargine can be isolated from plants like Solanum nigrum through various extraction methods. One common method involves ultrasonic maceration followed by liquid-liquid extraction to yield aqueous and organic fractions . Bioactive constituents are then isolated using column chromatography, solid-phase extraction, and preparative thin-layer chromatography . Industrial production methods are less documented but likely involve similar extraction and purification techniques on a larger scale.
Chemical Reactions Analysis
Solamargine undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to inhibit P-glycoprotein and enhance the cytotoxicity of other compounds like doxorubicin . Common reagents and conditions used in these reactions include solvents like methanol and reagents like sulfuric acid for hydrolysis . Major products formed from these reactions include solasodine and other glycoalkaloid derivatives .
Scientific Research Applications
Solamargine has been extensively studied for its anti-cancer properties. It has been shown to inhibit cell proliferation, migration, and invasion in various cancer cell lines . Additionally, solamargine has been identified as a potential sensitizer for cisplatin-resistant lung cancer cells . Beyond oncology, solamargine has applications in treating parasitic infections like leishmaniasis . It also exhibits anti-inflammatory and antioxidant properties, making it a candidate for treating various inflammatory diseases .
Mechanism of Action
Solamargine exerts its effects primarily through the induction of apoptosis and autophagy in cancer cells . It inhibits key signaling pathways such as the hedgehog pathway by binding to the SMO protein . Additionally, solamargine affects the LIF/p-Stat3 signaling pathway, reducing M2 polarization of macrophages and inhibiting epithelial-mesenchymal transition in hepatocellular carcinoma cells .
Comparison with Similar Compounds
Solamargine is often compared to other steroidal glycoalkaloids like solasonine and solanine. While solasonine exhibits similar cytotoxic properties, solanine is generally less bioactive . Solamargine’s unique ability to inhibit multiple signaling pathways and enhance the efficacy of other chemotherapeutic agents sets it apart from these similar compounds .
Properties
Molecular Formula |
C45H73NO15 |
|---|---|
Molecular Weight |
868.1 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-41-37(54)35(52)38(29(18-47)58-41)59-42-39(34(51)32(49)22(4)56-42)60-40-36(53)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37-,38-,39-,40+,41-,42+,43+,44+,45+/m1/s1 |
InChI Key |
VTYQXQQQKWLGBA-JZBNEVFSSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)C)C)C)NC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)O)O)C)C)C)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid](/img/structure/B11933557.png)

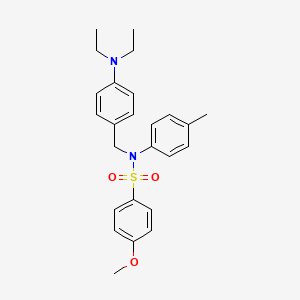
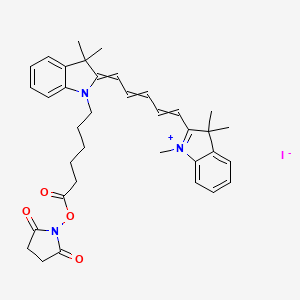
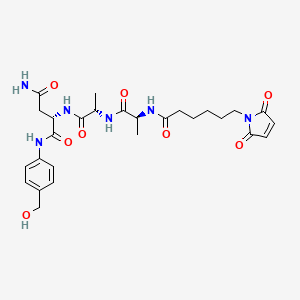
![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B11933596.png)

![(E)-N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B11933613.png)
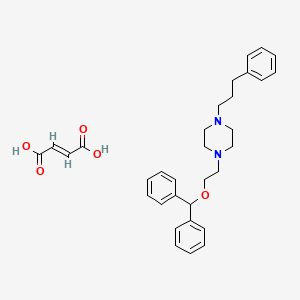
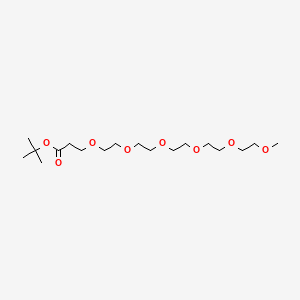
![1-(3,5-Dimethyl-4-(2-((2-((1r,4r)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea](/img/structure/B11933626.png)

